molecular formula C6H11ClF3N B1581288 (2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS No. 357-83-5

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Cat. No.: B1581288
CAS No.: 357-83-5
M. Wt: 189.6 g/mol
InChI Key: BDZHKUAKSMWSAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine typically involves the reaction of diethylamine with 2-chloro-1,1,2-trifluoroethane under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity . The product is then subjected to rigorous quality control measures to meet industry standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is unique due to its specific combination of chloro and trifluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorinated compounds and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZHKUAKSMWSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276369, DTXSID20957103
Record name (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-83-5, 114440-20-9
Record name N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 357-83-5
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Synthesis routes and methods

Procedure details

Chlorotrifluoroethylene (454 g; 3.91 mole) is bubbled into diethylamine (350 g; 4.8 mole) over about 6 hours while the temperature is maintained at 30°-45° C. by use of an ice bath. The mixture is stirred overnight at room temperature and then distilled in vacuo to give 415 g (2.2M) of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine.
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-1,1,2-trifluoroethyl)diethylamine

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